molecular formula C10H20N2O B13167384 2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide

2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide

Cat. No.: B13167384
M. Wt: 184.28 g/mol
InChI Key: WQNDXSRFKAKLGH-UHFFFAOYSA-N
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Description

2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide is an organic compound with a complex structure that includes a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide typically involves the reaction of 2-methylpyrrolidine with a suitable acylating agent. One common method involves the use of 2-methylpyrrolidine and propanoyl chloride under basic conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: N-alkylated amides.

Scientific Research Applications

2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these targets, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-pyrrolidone: A solvent with similar structural features but different applications.

    2-Methylpyrrolidine: A precursor in the synthesis of 2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide.

    Propanamide: A simpler amide with different chemical properties.

Uniqueness

This compound is unique due to its specific combination of a pyrrolidine ring and an amide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2-methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide

InChI

InChI=1S/C10H20N2O/c1-8(2)9(13)11-7-10(3)5-4-6-12-10/h8,12H,4-7H2,1-3H3,(H,11,13)

InChI Key

WQNDXSRFKAKLGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC1(CCCN1)C

Origin of Product

United States

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